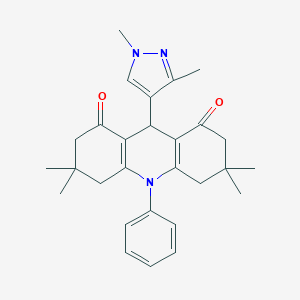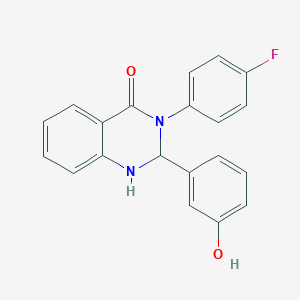![molecular formula C25H21FO3 B430726 (2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B430726.png)
(2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a methoxybenzylidene moiety, and a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves a multi-step process. One common route starts with the preparation of the 4-fluorophenoxy methyl intermediate, which is then reacted with a methoxybenzaldehyde derivative under basic conditions to form the benzylidene intermediate. This intermediate undergoes a condensation reaction with a dihydronaphthalenone derivative in the presence of a base such as potassium carbonate, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Solvent-free or green chemistry approaches may also be explored to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydronaphthalenone core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated dihydronaphthalenone derivatives.
Substitution: Various substituted fluorophenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers or as a component in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methoxybenzylidene groups can enhance binding affinity and specificity, while the dihydronaphthalenone core provides structural stability.
Comparación Con Compuestos Similares
- (2E)-2-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one
- (2E)-2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one
Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine-substituted compound may exhibit unique properties such as increased electronegativity and smaller atomic radius, which can influence its reactivity and interaction with biological targets
Propiedades
Fórmula molecular |
C25H21FO3 |
|---|---|
Peso molecular |
388.4g/mol |
Nombre IUPAC |
(2E)-2-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H21FO3/c1-28-24-13-6-17(15-20(24)16-29-22-11-9-21(26)10-12-22)14-19-8-7-18-4-2-3-5-23(18)25(19)27/h2-6,9-15H,7-8,16H2,1H3/b19-14+ |
Clave InChI |
PBYKDHBMTIGAPX-XMHGGMMESA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-acetyl-3-(2-fluorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430648.png)
![2-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B430651.png)




![3-(4-fluorophenyl)-2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430659.png)
![N-(3-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide](/img/structure/B430660.png)
![[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B430662.png)
![1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione](/img/structure/B430663.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430664.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430666.png)
